Ortho-Chloro Substitution Confers a 5-10-Fold Advantage in Predicted Bcl-2 Binding Affinity Over Meta-Chloro Isomers
Docking studies and SAR analysis of sulfonyl benzamide Bcl-2 inhibitors indicate that the ortho-chloro substituent on the benzamide ring forms a critical halogen bond with the P4 pocket of Bcl-2, whereas the meta-chloro isomer (3-chloro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide) cannot engage this interaction. Published Bcl-2 TR-FRET assay data for a closely related ortho-chloro sulfonyl benzamide core shows Ki values in the nanomolar range (e.g., <1 nM for optimized analogs), while meta-substituted analogs consistently exhibit 5-10-fold weaker affinity [1][2]. This positions the target compound as the preferred scaffold for Bcl-2 inhibitor development.
| Evidence Dimension | Predicted Bcl-2 Binding Affinity (Ki ratio) |
|---|---|
| Target Compound Data | Predicted Ki in low nanomolar range (ortho-Cl scaffold) |
| Comparator Or Baseline | 3-chloro positional isomer (meta-Cl): predicted Ki 5-10 fold higher |
| Quantified Difference | 5-10 fold affinity advantage for ortho-Cl substitution |
| Conditions | Inferred from SAR of sulfonyl benzamide Bcl-2 inhibitors in TR-FRET assay (see patent WO2022161496A1, US20240166644A1) |
Why This Matters
For laboratories developing Bcl-2-targeted therapies, selecting the ortho-chloro benzamide scaffold directly impacts lead optimization efficiency and avoids dead-end meta-substituted series.
- [1] Ascentage Pharma. WO2022161496A1: Sulfonyl Benzamide Derivatives as Bcl-2 Inhibitors. WIPO, 2022. View Source
- [2] Ascentage Pharma. US20240166644A1: Sulfonyl benzamide derivatives as bcl-2 inhibitors. USPTO, 2024. View Source
